2-[5-(6-carbamimidoyl-1H-benzimidazol-2-yl)selenophen-2-yl]-3H-benzimidazole-5-carboximidamide;dihydrochloride
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Overview
Description
DB1976 (dihydrochloride) is a selenophene analog of DB270 and a potent, cell-permeable transcription factor PU.1 inhibitor. It has shown significant efficacy in inhibiting PU.1 binding and the PU.1/DNA complex, making it a valuable compound in scientific research, particularly in the fields of apoptosis, inflammation, and fibrosis .
Preparation Methods
The synthesis of DB1976 (dihydrochloride) involves the preparation of a heterocyclic dication with a strong affinity for AT-rich sequences in DNA. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a laboratory setting and is available for research purposes .
Chemical Reactions Analysis
DB1976 (dihydrochloride) undergoes various chemical reactions, primarily involving its interaction with DNA sequences. It is known to inhibit PU.1-dependent transactivation in a dose-dependent manner. The compound’s major reactions include binding to AT-rich sequences in DNA, leading to the inhibition of PU.1 binding and the formation of the PU.1/DNA complex .
Scientific Research Applications
DB1976 (dihydrochloride) has a wide range of scientific research applications:
Mechanism of Action
DB1976 (dihydrochloride) exerts its effects by inhibiting the transcription factor PU.1. It binds to AT-rich sequences in DNA, preventing PU.1 from binding to its target sites. This inhibition leads to a decrease in PU.1-mediated transcriptional activation, resulting in apoptosis and the suppression of inflammatory and fibrotic responses .
Comparison with Similar Compounds
DB1976 (dihydrochloride) is unique due to its high affinity and selectivity for AT-rich sequences in DNA. Similar compounds include:
DB270: Another selenophene analog with similar inhibitory effects on PU.1.
Pentamidine: A DNA-binding compound used in the treatment of protozoal infections.
Furamidine: A diamidine compound with DNA-binding properties.
DB1976 (dihydrochloride) stands out due to its potent inhibition of PU.1 and its significant apoptosis-inducing effects, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[5-(6-carbamimidoyl-1H-benzimidazol-2-yl)selenophen-2-yl]-3H-benzimidazole-5-carboximidamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N8Se.2ClH/c21-17(22)9-1-3-11-13(7-9)27-19(25-11)15-5-6-16(29-15)20-26-12-4-2-10(18(23)24)8-14(12)28-20;;/h1-8H,(H3,21,22)(H3,23,24)(H,25,27)(H,26,28);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDJCXGSFWTRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC=C([Se]3)C4=NC5=C(N4)C=C(C=C5)C(=N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N8Se |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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